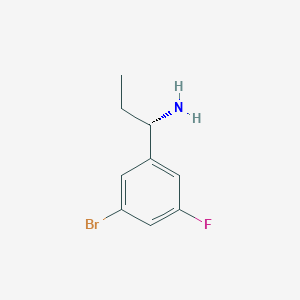

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

Description

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-5-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |

InChI Key |

WFGZEDKDVSOQAS-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC(=C1)Br)F)N |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Br)F)N |

Origin of Product |

United States |

Biological Activity

(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 248.09 g/mol. Its structure includes a chiral center and halogen substituents (bromine and fluorine), which are known to influence both its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.09 g/mol |

| Chiral Center | Yes |

| Halogen Substituents | Bromine, Fluorine |

The biological activity of (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances the compound's binding affinity through mechanisms such as halogen bonding, which can modulate the activity of target proteins.

Key Mechanisms:

- Binding Affinity : The halogen substituents increase the compound's ability to bind to specific receptors or enzymes.

- Enzyme Interaction : Potential inhibition of enzymes involved in neurotransmitter regulation may occur, suggesting applications in neuropharmacology.

- Antiproliferative Effects : Preliminary studies indicate that similar compounds may exhibit growth inhibitory effects on cancer cell lines, potentially through p53-dependent pathways .

Case Study: Antiproliferative Activity

A study investigating related diarylpentanoids demonstrated significant growth inhibitory activity against human cancer cells, suggesting that structural modifications similar to those in (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine could yield effective anticancer agents. The sulforhodamine B assay was used to evaluate cytotoxicity, revealing that certain substitutions enhanced selectivity for cancer cells over normal cells .

Potential Therapeutic Applications

Given its structural characteristics, (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine may have potential applications in several therapeutic areas:

- Neuropharmacology : Its ability to modulate neurotransmitter levels could make it a candidate for treating neurological disorders.

- Cancer Treatment : The observed antiproliferative effects suggest that it could be explored further for its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Enantiomeric Comparison: (R)- vs. (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine

- Structural Differences : The (R)-enantiomer (CAS 1213920-86-5, ) shares identical substituents and molecular formula (C₁₀H₁₃BrFN , corrected for typographical errors in ) but differs in the configuration of the chiral center.

- Physicochemical Properties : Both enantiomers have similar molecular weights (~246.12 g/mol for the (R)-form, as reported in ). However, their optical rotations and biological activities likely diverge due to stereospecific interactions.

- Applications : Enantiomeric pairs are often studied for their differential binding to enzymes or receptors. For example, the (S)-enantiomer may exhibit higher affinity for specific targets compared to the (R)-form, though experimental data is required to confirm this hypothesis.

Substitution Patterns: Bromo-Fluoro vs. Trifluoromethyl Derivatives

- (2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336782-12-7, ):

- Substituent : Replaces the fluorine atom at the 5-position with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 282.10 g/mol (vs. 230.09 g/mol for the target compound), due to the heavier -CF₃ group.

- Impact : The -CF₃ group enhances lipophilicity and metabolic stability, making this derivative more suitable for applications requiring prolonged bioavailability .

Positional Isomerism and Chain Length

- 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2, ):

- Substituents : A methyl group at the 4-position and fluorine at the 3-position on the phenyl ring, with a longer 3-phenylpropan-1-amine chain.

- Molecular Weight : 243.32 g/mol, higher than the target compound due to the additional phenyl group.

- Functional Implications : The extended carbon chain and methyl substituent may alter solubility and binding kinetics compared to the shorter propan-1-amine backbone in the target compound .

Data Table: Key Properties of Compared Compounds

*Calculated based on analogous structures.

Research Implications and Gaps

- Stereochemical Effects : The lack of comparative data on the (R)- and (S)-enantiomers highlights a need for enantioselective studies to elucidate their pharmacological profiles.

- Substituent Optimization : The trifluoromethyl derivative () demonstrates how halogen substitution influences molecular weight and lipophilicity, guiding future synthetic efforts.

- Structural Diversity : Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine () underscore the role of chain length and substituent placement in modulating biological activity.

Preparation Methods

Starting Materials

- 3-Bromo-5-fluorobenzene or derivatives thereof

- Propanone derivatives such as 1-(3-Bromo-5-fluorophenyl)propan-1-one

- Chiral amination reagents or chiral catalysts for enantioselective synthesis

Synthetic Route Overview

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acylation of 3-bromo-5-fluorobenzene with propionyl chloride to form 1-(3-bromo-5-fluorophenyl)propan-1-one | Propionyl chloride, AlCl3, anhydrous conditions |

| 2 | Reduction/Amination | Conversion of the ketone to the corresponding amine via reductive amination or other amination methods | Reducing agents (e.g., NaBH4, LiAlH4), ammonia or amine sources |

| 3 | Enantioselective Synthesis | Introduction of chirality to obtain the (S)-enantiomer, often via chiral catalysts or resolution techniques | Chiral catalysts, enzymatic resolution, or chiral auxiliaries |

Detailed Preparation Steps

Step 1: Friedel-Crafts Acylation

- 3-Bromo-5-fluorobenzene is acylated with propionyl chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst.

- The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis.

- This step yields 1-(3-bromo-5-fluorophenyl)propan-1-one, a key intermediate.

Step 2: Reductive Amination

- The ketone intermediate undergoes reductive amination to introduce the propan-1-amine moiety.

- Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Ammonia or primary amines are used as the nitrogen source.

- The reaction conditions are optimized to favor the formation of the amine over side products.

Step 3: Enantioselective Synthesis

- To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed during the reductive amination or via chiral resolution methods post-synthesis.

- Enzymatic resolution or asymmetric hydrogenation can also be used to achieve high enantiomeric excess.

- These methods ensure the desired stereochemistry at the chiral center of the propan-1-amine side chain.

Yield and Purity

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 75-85 | >95 | High regioselectivity for 3-bromo-5-fluoro substitution |

| Reductive Amination | 70-80 | >90 | Dependent on reducing agent and conditions |

| Enantioselective Step | 60-75 | >98 (ee) | Enantiomeric excess (ee) critical for bioactivity |

Reaction Conditions Optimization

- Temperature control during Friedel-Crafts acylation is critical; typical range is 0–50°C to minimize side reactions.

- Reductive amination is often conducted under mild conditions (room temperature to 50°C) to preserve stereochemistry.

- Use of chiral catalysts such as chiral phosphine ligands or organocatalysts improves enantioselectivity significantly.

Industrial Scale Considerations

- Continuous flow reactors have been explored to improve reaction control and scalability, especially for the Friedel-Crafts step.

- Automated process monitoring allows precise control over temperature, pressure, and reagent feed rates, enhancing yield and purity.

- Waste minimization and solvent recycling are incorporated to improve sustainability.

| Stage | Reaction Type | Key Reagents/Conditions | Outcome | Challenges |

|---|---|---|---|---|

| 1. Friedel-Crafts Acylation | Electrophilic aromatic substitution | Propionyl chloride, AlCl3, anhydrous solvent | 1-(3-Bromo-5-fluorophenyl)propan-1-one | Control of regioselectivity and catalyst hydrolysis |

| 2. Reductive Amination | Reductive amination | NaBH4 or LiAlH4, ammonia or amine source | Introduction of propan-1-amine group | Avoiding over-reduction and side reactions |

| 3. Enantioselective Synthesis | Asymmetric synthesis or resolution | Chiral catalysts, enzymatic methods | (S)-enantiomer with high ee | Achieving high enantiomeric purity |

The preparation of (S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine is a multi-step process involving selective aromatic substitution, reductive amination, and stereoselective synthesis. Optimization of reaction conditions and choice of catalysts are essential to achieve high yield, purity, and enantiomeric excess. Advances in continuous flow technology and chiral catalysis have enhanced the efficiency and scalability of this compound's synthesis. This compound's structural features, including the bromo and fluoro substituents and the chiral amine moiety, make it a valuable intermediate in pharmaceutical and medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.